

# MC4033: A Selective Inhibitor of Lysine Acetyltransferase 8 (KAT8)

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## Compound of Interest

Compound Name: MC4033

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

Lysine acetyltransferase 8 (KAT8), a member of the MYST family of acetyltransferases, plays a crucial role in chromatin modification and gene regulation, primarily through the acetylation of histone H4 at lysine 16 (H4K16ac).[1][2] Dysregulation of KAT8 activity is implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive therapeutic target.[1][3] However, the development of potent and selective inhibitors has been a significant challenge. This guide provides a comprehensive overview of **MC4033**, a first-in-class, selective small-molecule inhibitor of KAT8. We detail its biochemical and cellular activities, present its selectivity profile, and provide the experimental protocols used for its characterization. **MC4033** represents a valuable chemical probe to elucidate the complex biology of KAT8 and serves as a promising scaffold for the development of novel therapeutics.[1]

## Introduction to KAT8

KAT8, also known as MOF (males-absent-on-the-first) or MYST1, is the primary enzyme responsible for H4K16 acetylation in mammalian cells.[2][4][5] This epigenetic mark is critical for relaxing chromatin structure, which facilitates DNA access for transcription, replication, and repair machinery.[2][6] KAT8 functions within two major protein complexes: the male-specific lethal (MSL) complex and the non-specific lethal (NSL) complex.[1][6] Through these complexes, KAT8 regulates cell cycle progression, DNA damage response, apoptosis, and embryonic stem cell development.[1]

Given its fundamental roles, it is not surprising that KAT8 is frequently dysregulated in various cancers, including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and breast cancer.[1][3] Its overexpression often correlates with poor prognosis, promoting cancer cell proliferation, migration, and survival.[1] Therefore, the targeted inhibition of KAT8 presents a compelling strategy for cancer therapy.[3]

## MC4033: A Novel Selective KAT8 Inhibitor

**MC4033** (also referred to as compound 19 in associated literature) is a novel KAT8 inhibitor identified from a series of N-phenyl-5-pyrazolone derivatives.[1][3] It emerged from a drug development campaign as a potent and, critically, selective inhibitor of KAT8 over other lysine acetyltransferases.[1]

## Biochemical Activity and Selectivity

**MC4033** demonstrates a low-micromolar inhibitory concentration against KAT8 in biochemical assays. Crucially, it shows remarkable selectivity, with no significant inhibition of other KAT family members, including KAT2B and KAT3B, even at high concentrations.[1][3] Surface Plasmon Resonance (SPR) studies have confirmed a direct, dose-dependent binding interaction between **MC4033** and the KAT8 enzyme.[1] Further kinetic analyses have shown that **MC4033** acts as a reversible inhibitor of KAT8.[1]

Table 1: Biochemical Profile of **MC4033**

Target	Assay Type	Value	Reference
KAT8	Radioactive Inhibition Assay (IC <sub>50</sub> )	12.1 µM	[1][3]
KAT8	Surface Plasmon Resonance (K <sub>D</sub> )	4.94 ± 0.18 µM	[1]
KAT3B (p300)	Radioactive Inhibition Assay (IC <sub>50</sub> )	No Inhibition at 200 µM	[1][3]
KAT2B (PCAF)	Radioactive Inhibition Assay (IC <sub>50</sub> )	No Inhibition at 200 µM	[1][3]

| KAT2A, KAT5, KAT6A, KAT6B, KAT7 | Inhibition Assays | Selective over this panel [\[\[1\]](#) |

## Cellular Activity

In cell-based assays, **MC4033** effectively engages its target, leading to a significant reduction in H4K16 acetylation levels.[\[1\]](#)[\[7\]](#) This on-target activity translates to dose-dependent antiproliferative effects across a panel of human cancer cell lines.[\[7\]](#)[\[8\]](#)[\[9\]](#) Mechanistic studies in HCT116 cells indicate that **MC4033** can induce autophagy and a slight increase in apoptosis.[\[7\]](#)

Table 2: Antiproliferative Activity of **MC4033** in Cancer Cell Lines

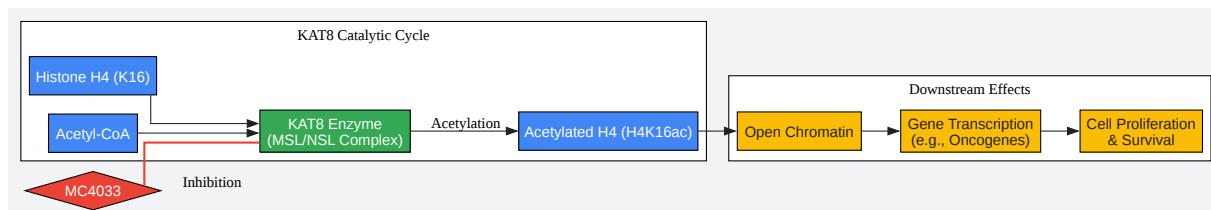
Cell Line	Cancer Type	Antiproliferative IC <sub>50</sub> (72h)	Reference
U937	Acute Myeloid Leukemia	30.1 $\mu$ M	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
HCT116	Colorectal Carcinoma	39.4 $\mu$ M	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
A549	Non-Small Cell Lung Cancer	41.0 $\mu$ M	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
H1299	Non-Small Cell Lung Cancer	52.1 $\mu$ M	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>

| HT29 | Colorectal Carcinoma | Reduces H4K16Ac by 80% at 50  $\mu$ M [\[\[1\]](#)[\[7\]](#) |

## Visualizing Mechanisms and Workflows

### KAT8 Signaling and Inhibition by **MC4033**

KAT8, as a core component of the MSL and NSL complexes, utilizes Acetyl-CoA to transfer an acetyl group to Lysine 16 on Histone H4. This action opens up chromatin, promoting the transcription of target genes, some of which are involved in cell proliferation and survival. **MC4033** selectively binds to and inhibits the catalytic activity of KAT8, preventing H4K16 acetylation and leading to the suppression of gene transcription and reduced cancer cell viability.

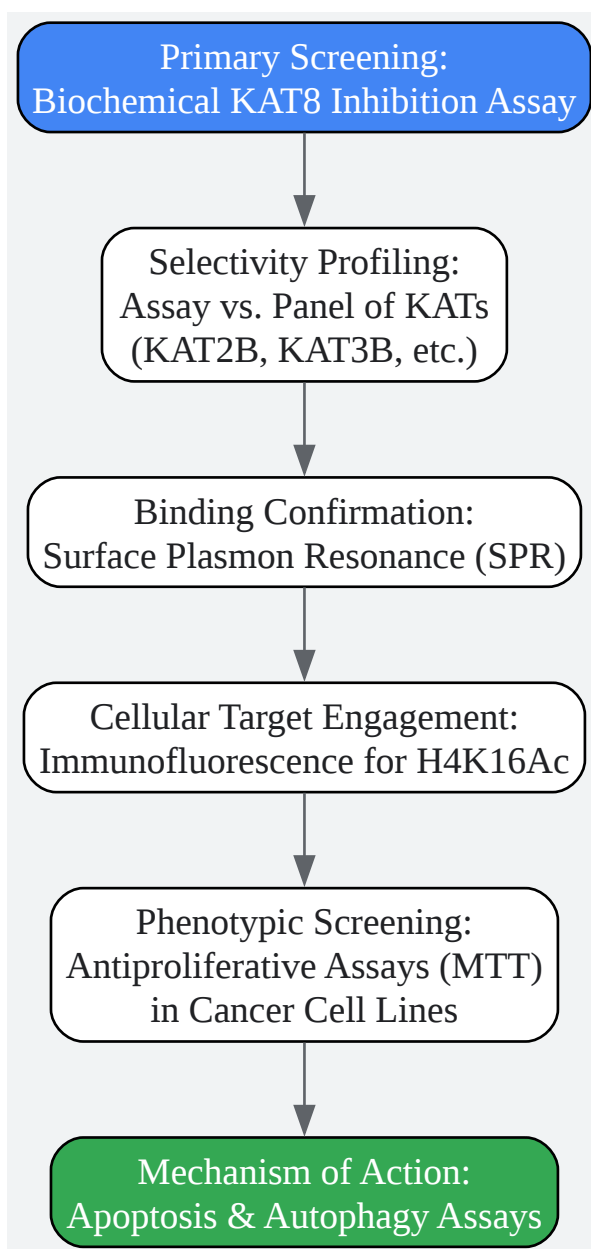


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Caption: Simplified KAT8 signaling pathway and point of inhibition by **MC4033**.

## Experimental Workflow for MC4033 Characterization

The evaluation of **MC4033** followed a logical progression from initial biochemical screening to detailed cellular characterization, confirming its potency, selectivity, and mechanism of action.

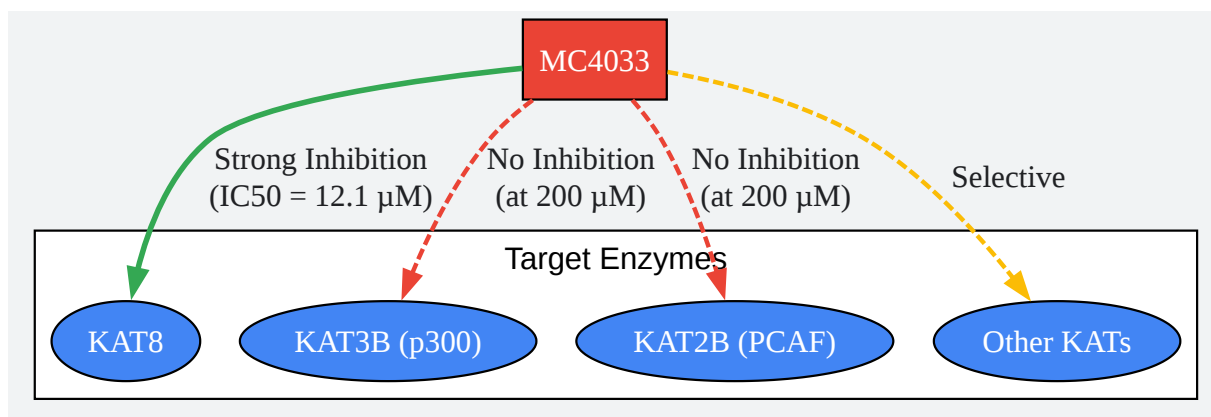


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Caption: Experimental workflow for the evaluation of **MC4033**.

## Selectivity Profile of MC4033

A key attribute of **MC4033** is its high selectivity for KAT8 over other closely related lysine acetyltransferases, which is crucial for a viable chemical probe and therapeutic lead.



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Caption: Logical diagram illustrating the selectivity profile of **MC4033**.

## Detailed Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize **MC4033**.

### Radioactive KAT8 Inhibition Assay

This assay quantifies the enzymatic activity of KAT8 by measuring the transfer of a radiolabeled acetyl group from [<sup>3</sup>H]Acetyl-CoA to a histone substrate.

- **Reaction Mixture:** Recombinant KAT8 enzyme, histone H4 peptide substrate, [<sup>3</sup>H]Acetyl-CoA, and varying concentrations of **MC4033** (or DMSO as a vehicle control) are combined in an assay buffer.
- **Incubation:** The reaction is incubated at room temperature for a defined period (e.g., 5-120 minutes) to allow for the enzymatic reaction to proceed.<sup>[1]</sup>
- **Termination & Detection:** The reaction is stopped, and the radiolabeled histone peptide is captured on a filter membrane. Unincorporated [<sup>3</sup>H]Acetyl-CoA is washed away. The radioactivity on the filter, corresponding to KAT8 activity, is measured using a scintillation counter.

- Data Analysis: Activity levels are normalized to the control, and IC<sub>50</sub> values are calculated by fitting the dose-response data to a four-parameter logistic equation. Assays are performed in triplicate.[\[1\]](#)[\[3\]](#)

## Surface Plasmon Resonance (SPR) Assay

SPR is used to measure the direct binding kinetics and affinity between **MC4033** and KAT8.

- Immobilization: Recombinant KAT8 is immobilized on the surface of a sensor chip.
- Binding Analysis: Solutions of **MC4033** at various concentrations are flowed over the chip surface at a constant rate (e.g., 30 µL/min).[\[1\]](#) The association of the inhibitor to the immobilized enzyme is monitored in real-time.
- Dissociation: After an association phase (e.g., 120 seconds), a buffer solution without the inhibitor is flowed over the chip to monitor the dissociation phase (e.g., 200 seconds).[\[1\]](#)
- Data Analysis: The resulting sensorgrams are analyzed to determine the association rate (k<sub>a</sub>), dissociation rate (k<sub>d</sub>), and the equilibrium dissociation constant (K<sub>D</sub>), which reflects the binding affinity.[\[1\]](#)

## Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded into 96-well plates and allowed to adhere overnight.
- Treatment: Cells are treated with serial dilutions of **MC4033** or DMSO control for a specified duration (e.g., 72 hours).[\[7\]](#)[\[10\]](#)
- MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to reduce the yellow MTT to a purple formazan product.
- Solubilization & Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

- Data Analysis: Absorbance values are converted to percentage of cell viability relative to the DMSO control, and IC<sub>50</sub> values are determined from the dose-response curves.

## Immunofluorescence (IF) Assay for H4K16Ac

This imaging-based technique is used to visualize and quantify the levels of H4K16 acetylation within cells.

- Cell Culture & Treatment: Cells (e.g., HT29) are grown on coverslips and treated with **MC4033** (e.g., 50 µM) or DMSO for a set time (e.g., 24 hours).[1][3]
- Fixation & Permeabilization: Cells are fixed with a crosslinking agent like paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular targets.
- Immunostaining: Cells are incubated with a primary antibody specific for H4K16ac, followed by a fluorescently labeled secondary antibody that binds to the primary antibody. Nuclei are counterstained with DAPI.
- Imaging & Quantification: The coverslips are mounted and imaged using a fluorescence microscope. The fluorescence intensity of the H4K16ac signal within the nuclei is quantified using image analysis software to determine the relative change in acetylation upon inhibitor treatment.[1]

## Conclusion and Future Directions

**MC4033** is a landmark compound in the study of KAT8, representing a highly selective and cell-active chemical probe. Its characterization demonstrates a clear link between KAT8 inhibition, reduction of H4K16 acetylation, and antiproliferative effects in cancer cells. The data and protocols presented here provide a robust foundation for researchers utilizing **MC4033** to further investigate the roles of KAT8 in health and disease. Its simple chemical structure and favorable selectivity profile make **MC4033** an excellent starting point for optimization studies aimed at developing next-generation KAT8 inhibitors with enhanced potency and drug-like properties for clinical applications.[1]



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